An In-depth Technical Guide to (Z)-3-Hepten-2-one: Chemical Properties and Structure
An In-depth Technical Guide to (Z)-3-Hepten-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-3-Hepten-2-one is an organic compound with applications in the flavor and fragrance industry. This technical guide provides a comprehensive overview of its chemical properties, structural details, and relevant experimental protocols. The information is curated to support research and development activities, offering a consolidated resource for professionals in the field. This document summarizes key quantitative data in tabular format, outlines experimental methodologies, and includes visualizations to illustrate chemical synthesis and analytical workflows.
Chemical Structure and Identification
(Z)-3-Hepten-2-one is an unsaturated ketone, specifically an enone, with the cis configuration at the carbon-carbon double bond.[1] This geometric isomerism significantly influences its physical and sensory properties.
Table 1: Structural and Identification Data for (Z)-3-Hepten-2-one
| Identifier | Value | Reference |
| IUPAC Name | (Z)-hept-3-en-2-one | [1] |
| Synonyms | cis-3-Hepten-2-one, (3Z)-3-Hepten-2-one | [1] |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [1][2] |
| CAS Number | 69668-88-8 | [1] |
| InChI | InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3/b6-5- | [1] |
| InChIKey | JHHZQADGLDKIPM-WAYWQWQTSA-N | [1] |
| SMILES | CCC/C=C\C(=O)C | [1] |
Physicochemical Properties
The physical and chemical properties of (Z)-3-Hepten-2-one are essential for its handling, application, and analysis. While some experimental data is specific to the more common (E)-isomer, the following table presents the most relevant data for the (Z)-isomer where available, supplemented with general data for 3-Hepten-2-one.
Table 2: Physicochemical Properties of 3-Hepten-2-one
| Property | Value | Reference |
| Appearance | Colorless oily liquid | [2] |
| Odor | Powerful, grassy-green, pungent | [2] |
| Boiling Point | 63 °C at 13 mm Hg | [2] |
| Density | 0.841-0.847 g/cm³ | [2] |
| Refractive Index | 1.439-1.448 | [2] |
| Solubility | Slightly soluble in water, soluble in alcohol and oils. |
Experimental Protocols
Synthesis of (Z)-3-Hepten-2-one
A common method for the synthesis of (Z)-3-Hepten-2-one involves the partial catalytic hydrogenation of 3-heptyn-2-one. This selective reduction of the alkyne to a cis-alkene is a crucial step.
Experimental Workflow for the Synthesis of (Z)-3-Hepten-2-one
Methodology:
-
Synthesis of 3-Heptyn-2-one: React 1-pentyne with acetic anhydride to yield 3-heptyn-2-one.
-
Partial Catalytic Hydrogenation: The 3-heptyn-2-one is then subjected to partial catalytic hydrogenation. This is typically achieved using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), to selectively reduce the alkyne to the cis-alkene without further reduction to the alkane. The reaction is carried out under a hydrogen atmosphere in a suitable solvent.
-
Purification: The resulting (Z)-3-Hepten-2-one can be purified by fractional distillation under reduced pressure to separate it from any remaining starting material, catalyst, and byproducts.[3]
Spectroscopic Analysis
The structural confirmation of (Z)-3-Hepten-2-one is typically performed using a combination of spectroscopic techniques.
Analytical Workflow for Structural Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. For the (Z)-isomer, the coupling constant between the vinylic protons is expected to be smaller than that of the (E)-isomer.
-
¹³C NMR: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts of the sp² carbons of the double bond and the carbonyl carbon are characteristic.
Table 3: Representative NMR Data for 3-Hepten-2-one
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~6.1 | m | CH =C |
| ~5.5 | m | C=CH | |
| ~2.5 | q | CH ₂-C=C | |
| ~2.1 | s | C(=O)-CH ₃ | |
| ~1.4 | sextet | CH ₂-CH₃ | |
| ~0.9 | t | CH₂-CH ₃ | |
| ¹³C | ~198 | - | C =O |
| ~145 | - | -C H= | |
| ~125 | - | =C H- | |
| ~31 | - | C H₃-C=O | |
| ~26 | - | C H₂-C=C | |
| ~22 | - | C H₂-CH₃ | |
| ~13 | - | C H₃ |
Note: Specific chemical shifts and coupling constants can vary based on the solvent and instrument used. The provided data is a general representation for a 3-hepten-2-one structure.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
~1670 cm⁻¹: C=O stretch (conjugated ketone)
-
~1630 cm⁻¹: C=C stretch
-
~3020 cm⁻¹: =C-H stretch
-
~2850-2960 cm⁻¹: C-H stretch (aliphatic)
-
3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating the components of a mixture and identifying them based on their mass-to-charge ratio.
-
Gas Chromatography: A capillary column (e.g., HP-5MS) is typically used to separate the compound from any impurities. The oven temperature is programmed to ramp up to ensure good separation.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is a common method. The resulting mass spectrum will show a molecular ion peak (m/z = 112) and characteristic fragmentation patterns.
-
Fragmentation: Key fragments for ketones often arise from alpha-cleavage (cleavage of the bond adjacent to the carbonyl group). The fragmentation pattern can help confirm the structure of the molecule.[4][5]
Biological Activity and Signaling Pathways
Currently, there is no significant evidence in the scientific literature to suggest that (Z)-3-Hepten-2-one is directly involved in specific biological signaling pathways. Its primary role is as a flavoring agent and a component of natural aromas.
Safety and Handling
(Z)-3-Hepten-2-one is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. Protective gloves and eyewear are recommended.
Table 4: Hazard Information
| Hazard Statement | Description |
| H226 | Flammable liquid and vapor |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
(Z)-3-Hepten-2-one is a valuable compound in the flavor and fragrance industry. This guide has provided a detailed overview of its chemical and physical properties, along with methodologies for its synthesis and characterization. While detailed experimental protocols for the (Z)-isomer are not abundantly available in the public domain, the information presented here, combined with general organic chemistry principles, provides a strong foundation for researchers and professionals working with this molecule. Further research into its specific biological interactions, if any, could reveal new applications for this compound.
